molecular formula C21H15F3N6OS B14119793 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1210273-38-3

1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14119793
CAS No.: 1210273-38-3
M. Wt: 456.4 g/mol
InChI Key: NTULJHAHDJTHSF-UHFFFAOYSA-N
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Description

1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, a pyrimidinylthio group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. Subsequent steps involve the introduction of the phenyl, pyrimidinylthio, and trifluoromethylphenyl groups through various substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds.

Scientific Research Applications

1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Compared to other triazole derivatives, 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of structural features. Similar compounds include:

  • 1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide These compounds share some structural similarities but differ in their specific functional groups and chemical properties, leading to variations in their reactivity and applications.

Properties

CAS No.

1210273-38-3

Molecular Formula

C21H15F3N6OS

Molecular Weight

456.4 g/mol

IUPAC Name

1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C21H15F3N6OS/c22-21(23,24)14-6-4-7-15(12-14)27-19(31)18-17(13-32-20-25-10-5-11-26-20)30(29-28-18)16-8-2-1-3-9-16/h1-12H,13H2,(H,27,31)

InChI Key

NTULJHAHDJTHSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)CSC4=NC=CC=N4

Origin of Product

United States

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